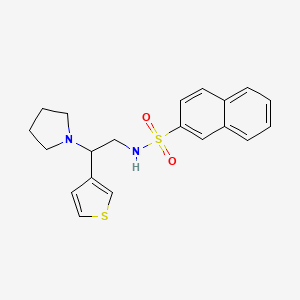
N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide is a complex organic compound that features a naphthalene sulfonamide core with pyrrolidine and thiophene substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Naphthalene Sulfonamide Core: This can be achieved by sulfonation of naphthalene followed by amination.
Introduction of the Pyrrolidine Group: This step might involve the reaction of the sulfonamide with a pyrrolidine derivative under basic conditions.
Attachment of the Thiophene Group: The final step could involve the coupling of the thiophene moiety to the intermediate product using a suitable coupling reagent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the naphthalene or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides could be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide may have applications in several fields:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications, such as in the development of new drugs targeting specific pathways.
Industry: Use in the manufacture of advanced materials or as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(pyrrolidin-1-yl)ethyl)naphthalene-2-sulfonamide: Lacks the thiophene group.
N-(2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide: Lacks the pyrrolidine group.
N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide: Has a benzene sulfonamide core instead of naphthalene.
Uniqueness
The presence of both pyrrolidine and thiophene groups on the naphthalene sulfonamide core may confer unique chemical properties and biological activities, distinguishing it from similar compounds.
Propiedades
IUPAC Name |
N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S2/c23-26(24,19-8-7-16-5-1-2-6-17(16)13-19)21-14-20(18-9-12-25-15-18)22-10-3-4-11-22/h1-2,5-9,12-13,15,20-21H,3-4,10-11,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWPMRCIOGGJQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CSC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
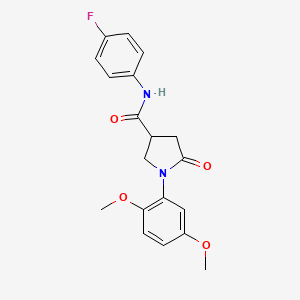
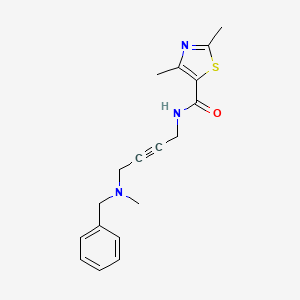
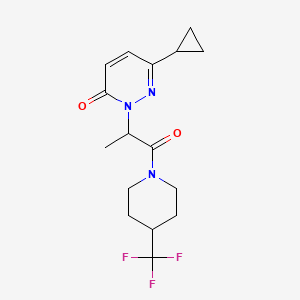
![3-butyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2374134.png)
![3-phenyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2374135.png)
![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2374136.png)
![4-[3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamido]benzamide](/img/structure/B2374137.png)
![N-(2-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2374138.png)
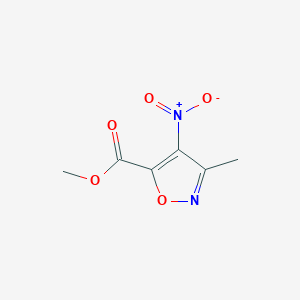
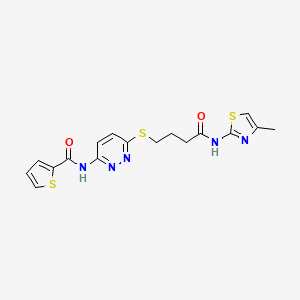
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2374149.png)
![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2374152.png)

![N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2374154.png)
